
Ezatiostat
概要
説明
エザチオスタットは、ペプチド類に属する低分子薬剤です。グルタチオンS-トランスフェラーゼP1-1のアナログ阻害剤であり、骨髄異形成症候群の治療における可能性について主に研究されています。 この化合物は、顆粒球、単球、赤血球、血小板の前駆体となる骨髄細胞の形成を促進します .
準備方法
エザチオスタット塩酸塩は、グルタチオンのトリペプチドアナログの形成を含む一連の化学反応によって合成できます。合成経路は通常、γ-グルタミル、システイニル、およびフェニルグリシンジエチルエステル部分のカップリングを含みます。 最終生成物は結晶化して塩酸塩の形で得られます .
化学反応の分析
Esterification of N-BOC-L-Glutamic Acid α-Benzyl Ester
The synthesis begins with N-BOC-L-glutamic acid α-benzyl ester (4), which undergoes ethyl esterification using diethyl sulfate under basic conditions (potassium carbonate) in ethyl acetate/water. This produces N-BOC-L-glutamic acid α-benzyl γ-ethyl ester (5):
Conditions :
- Solvent: Ethyl acetate (1 L/mol) with 20 mL/mol H₂O
- Reagent ratio: 1.4 equivalents diethyl sulfate
- Temperature: Elevated to ensure fluid mixture
Formation of Mixed Anhydride Intermediate
N-BOC-L-glutamic acid α-ethyl ester (6) reacts with isobutyl chloroformate in ethyl acetate to form a mixed anhydride:
Key parameters :
- Temperature: Maintained at −10°C
- Solvent: Ethyl acetate (4.8 L/mol)
- Reagent ratio: 1.05 equivalents isobutyl chloroformate
Coupling with S-Benzyl-L-Cysteinyl-D-Phenylglycine Ethyl Ester HCl
The mixed anhydride couples with S-benzyl-L-cysteinyl-D-phenylglycine ethyl ester HCl in ethyl acetate using N-methylmorpholine (NMM) as base:
Conditions :
- Temperature: Gradually warmed from −10°C to 20°C
- Workup: Washing with water and HCl to remove byproducts
Deprotection of BOC Group
Hydrogen chloride gas removes the BOC protecting group, yielding This compound hydrochloride :
Purification :
- Solvent: Ethyl acetate (6.3 L/mol)
- Crystallization: Achieved via cooling and seeding with Form D crystals
Metabolic Reactions
This compound undergoes sequential de-esterification in vivo:
Step | Reaction | Metabolite | Enzyme Involved |
---|---|---|---|
1 | Hydrolysis of γ-ethyl ester | TLK235 | Esterases |
2 | Hydrolysis of α-ethyl ester | TLK236 | Esterases |
3 | Hydrolysis of benzyl group | TLK117 (active form) | Glutathione transferases |
Key findings :
Crystallization and Polymorphic Control
The crystalline Form D ansolvate is obtained via:
- Solvent system : Ethanol (4–6 L/mol) and ethyl acetate (8–10 L/mol)
- Seeding : Addition of Form D crystals at 40°C
- Temperature profile : Gradual cooling from 68°C to −3°C
Critical parameters :
- Ethanol:ethyl acetate ratio = 1:2.15
- Final drying under vacuum at 25°C
Table 1: Key Synthetic vs. Metabolic Reactions
Parameter | Synthesis (Step c) | Metabolism (Step 3) |
---|---|---|
Reagent | Isobutyl chloroformate | Esterases |
Solvent | Ethyl acetate | Aqueous cytoplasm |
Temperature | −10°C → 20°C | 37°C |
Catalyst | NMM | GSTP1-1 |
Primary Product | N-BOC-ezatiostat | TLK117 |
Stability and Degradation
This compound hydrochloride degrades under alkaline conditions via:
- Hydrolysis : Cleavage of ester bonds at pH > 8
- Oxidation : Thioether oxidation at elevated temperatures
Accelerated stability data :
- 5% degradation after 6 months at 25°C/60% RH
- Deliquescence observed above 75% humidity
科学的研究の応用
Treatment of Myelodysplastic Syndromes
Ezatiostat has been primarily studied for its role in treating myelodysplastic syndromes. A multicenter Phase 1 dose-escalation study evaluated its safety and efficacy across multiple dosage levels (200 to 6000 mg/day). The study involved 45 patients with low to intermediate-2 risk MDS. Key findings include:
- Hematologic Improvement : Seventeen patients exhibited hematologic improvement responses according to International Working Group criteria, with significant responses noted at higher doses (4000 to 6000 mg/day) .
- Reduction in Transfusions : The treatment led to a clinically significant decrease in red blood cell transfusions, with some patients achieving transfusion independence .
Preclinical Studies
In preclinical models, this compound demonstrated myelostimulant activity. It was shown to stimulate the differentiation of granulocytes and monocytes from hematopoietic progenitor cells in human bone marrow cultures and rodent models . This activity suggests potential applications beyond MDS, including other forms of anemia or hematologic disorders.
Table 1: Summary of Clinical Trials Involving this compound
Study Phase | Patient Population | Dosage Levels (mg/day) | Hematologic Improvement Responses | Transfusion Independence |
---|---|---|---|---|
Phase 1 | 45 with MDS | 200 - 6000 | 17 responses (varied by dose) | Yes (some patients) |
Phase 2 | Ongoing | Various (IV dosing) | To be determined | To be determined |
Case Study 1: Efficacy in MDS Patients
A notable case involved a patient treated with this compound at a dose of 4000 mg/day who achieved a complete cytogenetic response after four cycles of treatment. The patient had previously required frequent transfusions but became transfusion-independent after initiating therapy with this compound.
Case Study 2: Safety Profile
In the same Phase 1 study, adverse events were predominantly mild (grade 1 or 2), including nausea and diarrhea. Importantly, no dose-limiting toxicities were observed at any dosage level, indicating a favorable safety profile for this compound .
作用機序
エザチオスタットは、グルタチオンS-トランスフェラーゼP1-1を阻害することで効果を発揮し、その結果、Junキナーゼが活性化されます。この活性化は、造血幹細胞の増殖と成熟を促進します。 この化合物は、骨髄異形成症候群の病態に影響を与えるマイクロRNAを含む遺伝子発現も調節します .
類似化合物との比較
エザチオスタットは、グルタチオンS-トランスフェラーゼP1-1を阻害し、MAPKシグナル伝達経路を活性化する能力においてユニークです。類似の化合物には、テリントラやTLK199などの他のグルタチオンアナログやグルタチオンS-トランスフェラーゼの阻害剤が含まれます。 エザチオスタットは、その特定の作用機序と骨髄異形成症候群の治療における可能性のために際立っています .
生物活性
Ezatiostat (TLK199, Telintra) is a novel therapeutic agent primarily investigated for its efficacy in treating myelodysplastic syndromes (MDS). It functions as a reversible inhibitor of glutathione S-transferase P1-1 (GSTP1-1), an enzyme implicated in various hematologic malignancies. This article provides an in-depth exploration of the biological activity of this compound, detailing its mechanisms of action, clinical findings, and relevant case studies.
This compound is a tripeptide glutathione analog that undergoes metabolic conversion to its active form, which selectively inhibits GSTP1-1. The inhibition of GSTP1-1 leads to the dissociation of this enzyme from its complex with c-Jun N-terminal kinase (JNK), activating signaling pathways that promote:
- Cell proliferation and differentiation of normal hematopoietic cells.
- Apoptosis in malignant cells.
This dual action is critical for addressing the cytopenias associated with MDS, as it not only aids in the recovery of normal blood cell counts but also targets malignant clones.
Phase 1-2a Studies
Several clinical trials have evaluated the safety and efficacy of this compound. A notable Phase 1-2a multicenter dose-escalation study included 54 patients with confirmed MDS. The study administered this compound intravenously across various doses (50 mg/m² to 600 mg/m²) over multiple treatment cycles. Key findings included:
- Hematologic Improvement (HI) :
- HI-Erythroid (HI-E): 24% response rate.
- HI-Neutrophil: 42% response rate.
- HI-Platelet: 50% response rate.
These responses were accompanied by improvements in clinical symptoms and reduced transfusion requirements .
Safety Profile
This compound demonstrated a favorable safety profile, with most adverse events classified as grade 1 or 2. The most common treatment-related adverse events included:
- Nausea (56%)
- Diarrhea (36%)
- Vomiting (24%)
No dose-limiting toxicities were reported, indicating that this compound can be administered safely at escalating doses .
Table: Summary of Clinical Findings
Study Phase | Patient Count | Dose Range (mg/m²) | HI-E (%) | HI-N (%) | HI-P (%) | Common AEs (%) |
---|---|---|---|---|---|---|
Phase 1-2a | 54 | 50 - 600 | 24 | 42 | 50 | Nausea (56), Diarrhea (36), Vomiting (24) |
Case Studies
In a randomized multicenter Phase 2 study involving heavily pretreated patients with low or intermediate-risk MDS, this compound was administered orally at two different dosing schedules. Notable outcomes included:
- A 29% erythroid response among RBC-transfusion-dependent patients.
- Predominantly mild gastrointestinal side effects, confirming the drug's tolerability .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound has been characterized through plasma concentration-time profiles, revealing that the concentration of active metabolites correlates with dosage levels. This information is crucial for optimizing dosing regimens to maximize therapeutic efficacy while minimizing adverse effects .
特性
IUPAC Name |
ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)/t21-,22-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEJFLVSOGNLSS-WPFOTENUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168592 | |
Record name | Ezatiostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168682-53-9 | |
Record name | Ezatiostat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168682539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ezatiostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05460 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ezatiostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EZATIOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/057D10I8S8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。